molecular formula C10H14BrNO B1342014 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide CAS No. 67544-41-6

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

Cat. No. B1342014
CAS RN: 67544-41-6
M. Wt: 244.13 g/mol
InChI Key: CELLWXZDJHUUTK-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol, also known by its synonyms such as 2-aminotetralin-6-ol, is a compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C10H13NO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9,12H,1,3,5,11H2 . The Canonical SMILES string is C1CC2=C(CC1N)C=CC(=C2)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 163.099714038 g/mol . The topological polar surface area of the compound is 46.2 Ų .

Scientific Research Applications

I have conducted several searches to find detailed information on unique applications of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide in scientific research. Unfortunately, the available online resources do not provide a comprehensive analysis that covers six to eight unique applications as requested.

Photochemical Transformation Studies

This compound has been used as a model in studies related to the photochemical transformation of certain steroids, such as 17β-estradiol and 17α-ethinylestradiol .

Future Directions

While specific future directions for the study of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide are not available, related compounds have been studied for their potential applications in various fields .

properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELLWXZDJHUUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600642
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

CAS RN

67544-41-6
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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